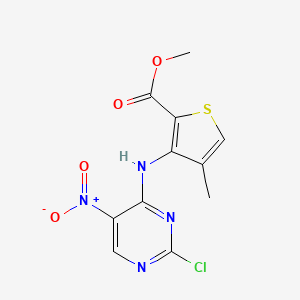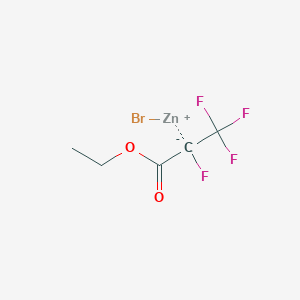![molecular formula C24H22ClN B14895905 2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride is a polycyclic aromatic compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride typically involves a 1,3-dipolar cycloaddition reaction. One common method includes the reaction of polycyclic azomethine ylide with NiII norcorrole in the presence of a base . This reaction produces a family of chiral derivatives of polycyclic systems fused with pyrrole subunits of the macrocycle . The dehydrogenation of these cycloaddition products results in dibenzoullazine ortho-fused antiaromatic porphyrinoids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride undergoes several types of chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction involves the addition of azomethine ylides to electron-poor dipolarophiles, resulting in the formation of polycyclic aromatic hydrocarbons.
Dehydrogenation: This reaction converts cycloaddition products into antiaromatic porphyrinoids.
Common Reagents and Conditions
Reagents: Common reagents include azomethine ylides, NiII norcorrole, and bases such as triethylamine.
Major Products
Chiral Derivatives: The primary products of the 1,3-dipolar cycloaddition reactions are chiral derivatives of polycyclic systems fused with pyrrole subunits.
Antiaromatic Porphyrinoids: Dehydrogenation of cycloaddition products leads to the formation of dibenzoullazine ortho-fused antiaromatic porphyrinoids.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride primarily involves its reactivity in 1,3-dipolar cycloaddition reactions. The azomethine ylide intermediate generated in situ reacts with electron-poor dipolarophiles to form polycyclic aromatic hydrocarbons . The molecular targets and pathways involved in these reactions are primarily determined by the electronic nature of the dipolarophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Polycyclic Aromatic Azomethine Ylides: These compounds share similar reactivity in 1,3-dipolar cycloaddition reactions and are used to synthesize extended polycyclic aromatic hydrocarbons.
Antiaromatic Porphyrinoids: These compounds are formed through dehydrogenation reactions and share structural similarities with the products of 2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride.
Uniqueness
The uniqueness of this compound lies in its ability to form chiral derivatives and antiaromatic porphyrinoids through specific cycloaddition and dehydrogenation reactions . Its structure and reactivity make it a valuable compound for exploring new materials with unique electronic properties.
Propiedades
Fórmula molecular |
C24H22ClN |
|---|---|
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
11-tert-butyl-1-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1,3,5,7,9(21),10,12,14,16,18-decaene;chloride |
InChI |
InChI=1S/C24H22N.ClH/c1-24(2,3)18-12-21-19-10-6-4-8-16(19)14-25-15-17-9-5-7-11-20(17)22(13-18)23(21)25;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XNJTXZQEHDRUIK-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC2=C3C(=C1)C4=CC=CC=C4C[N+]3=CC5=CC=CC=C52.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


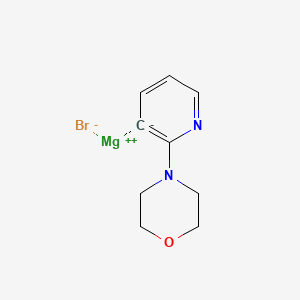
![4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid](/img/structure/B14895830.png)
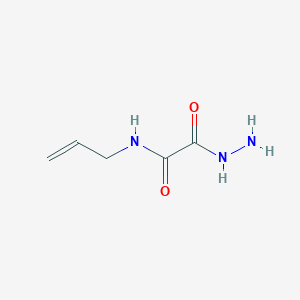
![2-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14895835.png)
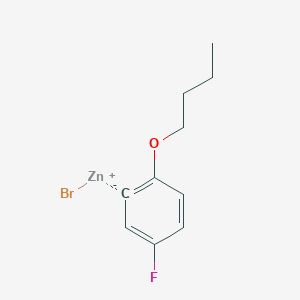
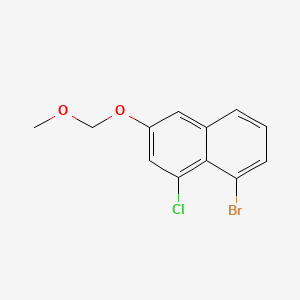
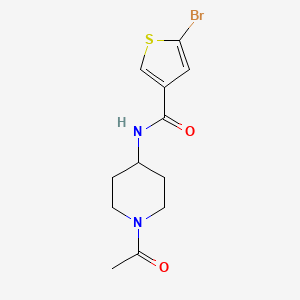
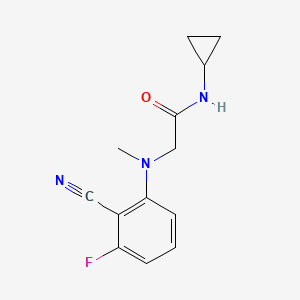

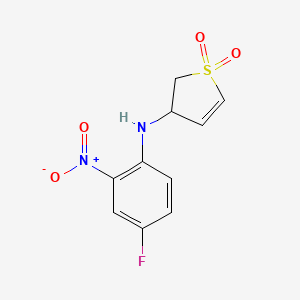
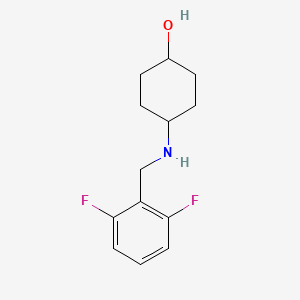
![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)
